Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
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Overview
Description
Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is synthesized through the reaction of carboxylic acids and alcohols, resulting in a molecule that contains both an ester and an amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate typically involves the esterification of 4-aminobenzoic acid with propanol, followed by the acylation of the resulting ester with 4-ethylbenzoyl chloride. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester or amide groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The ester and amide groups in the compound can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
- Methyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
- Butyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate
Uniqueness
Propyl 4-{[(4-ethylphenyl)carbonyl]amino}benzoate is unique due to its specific ester and amide functional groups, which confer distinct chemical and physical properties. These properties make it particularly useful in certain applications, such as in the synthesis of specialized polymers and as a reagent in organic chemistry .
Properties
Molecular Formula |
C19H21NO3 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
propyl 4-[(4-ethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C19H21NO3/c1-3-13-23-19(22)16-9-11-17(12-10-16)20-18(21)15-7-5-14(4-2)6-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,21) |
InChI Key |
ZFDVJGIDKXAMSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CC |
Origin of Product |
United States |
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